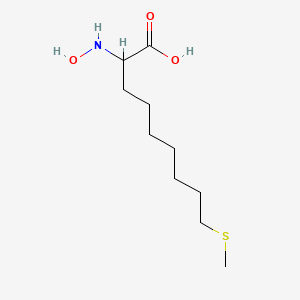
Betaine monohydrate
Overview
Description
Synthesis Analysis
Betaine monohydrate is synthesized through various chemical reactions involving betaine and other chemical agents. The synthesis process is crucial for obtaining the monohydrate form, which is essential for its distinct physical and chemical properties. The crystalline structure of related compounds like Bis(Betaine) hydrochloride monohydrate provides insight into the synthesis and molecular interactions within these compounds (Chen & Mak, 1990).
Scientific Research Applications
Crystal Structure Analysis
Betaine monohydrate has been extensively studied for its crystal structure. It crystallizes in the Pbca space group, forming zigzag chains through hydrogen bonds (Mak, 1990). Similar studies on its crystal structure have also been conducted to understand its molecular and vibrational aspects (Ilczyszyn & Ratajczak, 1996).
Thermochemical Behavior
Research on the thermochemical behavior of this compound under various conditions has been a significant area of focus. Studies have shown the formation of various gas compounds during its thermal analysis and pyrolysis (Suuronen et al., 2002).
Nutritional Studies in Animals
This compound has been investigated for its effects on nutrient digestibility in animals, such as piglets. It has been found to improve the ileal and total tract digestibility of certain nutrients (Eklund, Mosenthin, & Piepho, 2006). This area of research contributes to understanding the role of betaine in animal nutrition.
Dielectric Properties and Lattice Dynamics
Studies on betaine calcium perchlorate monohydrate, a compound related to this compound, have revealed insights into its dielectric properties and lattice dynamics. This research offers a deeper understanding of the structural changes and properties of such compounds at different temperatures (Moreira et al., 2005).
Biotechnological Applications
The role of betaine in microorganisms has been studied, highlighting its functions as an osmoprotectant and methyl group donor. Such research has implications for the use of betaine in microbial biotechnology (Zou et al., 2016).
Mechanism of Action
- BHMT transfers a methyl group from betaine to homocysteine, converting homocysteine back into methionine and producing dimethylglycine (DMG) in the process .
- By remethylating homocysteine, betaine prevents its accumulation and promotes health outcomes in patients with homocystinuria .
- Additionally, betaine indirectly stabilizes proteins and DNA structures by interacting with water molecules near their hydration shells .
- It provides methyl groups for the conversion of homocysteine to methionine, which is essential for various cellular processes .
- Betaine is naturally occurring and ingested through diet, but dietary levels are insufficient to treat homocystinuria .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
Betaine has great potential for broad applications in microbial biotechnology due to its biocompatibility, C/N ratio, abundance, and comprehensive metabolic information . It has been shown to improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .
Biochemical Analysis
Biochemical Properties
Betaine monohydrate plays a crucial role in biochemical reactions, primarily as an osmolyte and a methyl donor . As an osmolyte, it helps maintain the osmotic balance within cells, protecting them from osmotic stress . As a methyl donor, this compound participates in the methionine cycle, where it donates a methyl group to homocysteine, converting it into methionine . This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT) . Additionally, this compound interacts with various proteins and enzymes, stabilizing their structures and enhancing their functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by acting as an osmolyte, which helps maintain cell volume and hydration under stress conditions . This compound also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the expression of genes involved in lipid metabolism and inflammation . Furthermore, this compound enhances the synthesis of creatine and carnitine, which are essential for energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a methyl donor and an osmolyte . As a methyl donor, this compound donates a methyl group to homocysteine, converting it into methionine via the enzyme betaine-homocysteine methyltransferase (BHMT) . This process is crucial for maintaining the balance of methyl groups in the body, which is essential for DNA methylation and gene expression . As an osmolyte, this compound helps stabilize proteins and cellular structures by interacting with water molecules and maintaining the hydration shell around biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This compound is stable under various conditions, but its effectiveness can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including improved stress resistance and enhanced metabolic activity . Its stability and degradation over time need to be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound has been shown to improve growth performance, milk production, and carcass quality in livestock . At high doses, it can lead to adverse effects such as increased cholesterol levels and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing any negative effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and the choline oxidation pathway . In the methionine cycle, this compound donates a methyl group to homocysteine, converting it into methionine . This process is crucial for maintaining the balance of methyl groups in the body and supporting various metabolic functions . Additionally, this compound is metabolized into dimethylglycine and sarcosine in the mitochondria of liver and kidney cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily taken up by cells via the betaine/GABA transporter (BGT1), which facilitates its movement across cell membranes . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as osmotic stress and cellular hydration levels .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It is involved in various cellular processes, including osmoregulation and methylation reactions . This compound’s activity and function are influenced by its localization within specific cellular compartments . For instance, its role as a methyl donor is primarily carried out in the mitochondria, where it participates in the methionine cycle . Additionally, this compound’s localization in the cytoplasm helps maintain cellular hydration and osmotic balance .
properties
IUPAC Name |
2-(trimethylazaniumyl)acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLXNBGZBREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049421 | |
| Record name | Betaine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Acros Organics MSDS] | |
| Record name | Betaine monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
590-47-6 | |
| Record name | Betaine monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxymethyl)trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Betaine monohydrate acts as a methyl donor by donating a methyl group (CH3) to other molecules in biological systems. This process, crucial for various metabolic reactions, primarily occurs through the conversion of homocysteine to methionine. [, ]
A: this compound plays a role in increasing SAMe levels. SAMe, crucial for methylation reactions, is synthesized from methionine. By promoting methionine production, betaine indirectly impacts SAMe availability. [, ]
A: The molecular formula is C5H13NO4, and the molecular weight is 155.15 g/mol. [, ]
A: Yes, researchers utilize various spectroscopic techniques like FTIR, NMR, and Raman spectroscopy to characterize this compound. These methods provide valuable information about its structure and molecular vibrations. [, ]
A: this compound, combined with carboxylic acids, forms Deep Eutectic Solvents (DES). These DES exhibit potential in deacidifying oils like palm oil and rice bran oil, offering an alternative to traditional methods. [, , , ]
A: this compound exhibits hygroscopicity, meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to maintain its stability and prevent conversion to the anhydrous form. [, ]
A: Annealing anhydrous betaine, a heat treatment process, can decelerate its transition to the monohydrate form. This effect is attributed to an increase in the degree of crystallinity, making it less prone to water absorption. []
A: While this compound itself might not be a catalyst, its role in forming deep eutectic solvents (DES) with carboxylic acids is significant. These DES act as green solvents in various chemical reactions, including extraction and synthesis. [, ]
A: Computational methods like DFT (Density Functional Theory) are employed to investigate interactions between this compound and other molecules, such as glycerol and palmitic acid. These studies provide insights into hydrogen bonding, energy profiles, and structural characteristics. [, ]
A: While specific SAR studies on this compound's methyl-donating ability are limited within these research papers, it's a relevant aspect. Modifications to the structure, particularly around the carboxyl and trimethylammonium groups, could influence its interactions and activity. [, , ]
A: Formulating this compound with excipients that minimize moisture absorption is crucial. Techniques like microencapsulation or the use of moisture-protective packaging can enhance its stability. [, , ]
A: While specific regulations might vary, it's essential to follow general SHE guidelines for handling chemicals. Information about safe handling, storage, and disposal should be obtained from relevant safety data sheets (SDS). [, ]
A: While these papers primarily focus on chemical and material properties, understanding its PK/PD is relevant. Betaine is readily absorbed in the upper gastrointestinal tract, and its distribution is widespread, crossing the blood-brain barrier. [, ]
A: Research shows potential benefits in addressing peripheral neuropathy associated with methylenetetrahydrofolate reductase deficiency. This compound supplementation increased SAMe levels in the cerebrospinal fluid, contributing to symptom improvement. [, , ]
A: While these research papers do not extensively cover these specific aspects for this compound, they represent relevant areas for future investigation, especially for its potential use in drug delivery systems and other biomedical applications. [, ]
A: Alternatives depend on the specific application. For instance, in animal nutrition, choline chloride is a common substitute for this compound as a methyl donor. [, ]
A: Specific waste management procedures depend on the application and local regulations. Being a naturally occurring compound, it generally poses fewer environmental risks compared to synthetic chemicals. [, ]
A: Access to analytical instruments like NMR, FTIR, and computational resources like software for molecular modeling and simulations are essential for continued research on this compound. [, , ]
A: Betaine's discovery and initial research date back to the 19th century, with its isolation from sugar beets. Over time, its role as a methyl donor and osmoprotectant has gained significant attention, leading to various applications in different fields. [, ]
A: this compound research benefits from collaborations across disciplines like chemistry, biology, material science, and pharmaceutical sciences. These synergies foster a comprehensive understanding of its properties and potential applications. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)


![Calixresorc[6]arene](/img/structure/B1263265.png)
![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)







